7-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole is a complex organic compound that belongs to the indole family. Indoles are heterocyclic compounds known for their presence in various natural products and pharmaceuticals. This specific compound features a tetrahydropyridine ring fused to an indole core, making it a subject of interest in fields such as medicinal chemistry and pharmacology due to its potential biological activities and therapeutic applications.
The synthesis of 7-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole typically involves multi-step organic reactions. The Fischer indole synthesis is a notable method where phenylhydrazines react with carbonyl compounds under acidic conditions.
The molecular formula for 7-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole is . The compound features:
7-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole can undergo several chemical reactions:
The mechanism of action for 7-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole varies based on its applications. In biological contexts, it may interact with specific molecular targets such as enzymes or receptors:
The compound's stability and reactivity are influenced by its structural characteristics and functional groups present within the molecule .
7-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole has several notable applications in scientific research:
This compound represents a significant area of interest for researchers focusing on drug discovery and development due to its unique structural features and biological activities.
The identification of 7-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole (CAS RN: 180161-02-8) emerged from systematic efforts to develop selective serotonin receptor ligands. This compound belongs to a class of molecules explored during the early 2000s, when high-throughput screening of chemical libraries revealed the 5-HT₆ receptor affinity of 2-alkyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole derivatives [1] [6]. Unlike earlier 5-HT₆ agonists based on tryptamine scaffolds (e.g., 2-ethyl-5-methoxy-N,N-dimethyltryptamine), this compound features a rigidified tetrahydropyridine moiety directly linked to the indole C3 position—a structural innovation that enhanced receptor specificity [1] [6]. Its synthesis typically employs acid-catalyzed condensation between 2-methyl-1H-indoles and 4-piperidone derivatives, yielding the core structure with the 1,2,3,6-tetrahydropyridine ring in a single step [6] [7]. The compound’s discovery marked a shift toward exploring non-alkylamine side chains in serotonergic pharmacology, enabling refined targeting of CNS disorders.
Table 1: Key Historical Milestones for 5-HT₆ Receptor Agonist Development
Year | Development | Significance |
---|---|---|
2000 | Glennon et al. identify 2-alkyl tryptamines | Demonstrated 2-ethyl substitution enables 5-HT₆ agonism [1] |
2005 | Synthesis of EMD386088 (close analog) | First potent agonist with tetrahydropyridine scaffold (IC₅₀ = 7.4 nM) [6] |
2010s | Structural optimization | 7-methyl derivative cataloged as research tool (CAS 180161-02-8) [4] [10] |
This compound’s primary pharmacological interest lies in its action as a 5-HT₆ receptor agonist, a target implicated in cognitive processing, affective disorders, and neuroplasticity. The 5-HT₆ receptor is almost exclusively expressed in brain regions governing cognition and emotion—including the hippocampus, nucleus accumbens, and cortex [1] [9]. Agonism at this receptor modulates neurotransmitter systems critical in neurodegenerative pathologies:
Table 2: Neurobehavioral Effects of 5-HT₆-Targeting Indole Derivatives
Compound Class | Biological Activity | Observed In Vivo Effect |
---|---|---|
7-methyl-THP-indole | 5-HT₆ agonist | Antidepressant-like behavior (FST) [6] |
N1-sulfonylated analogs | 5-HT₆ antagonist (e.g., compound 25) | Pro-cognitive effects (NOR test) [9] |
2-Alkyltryptamines | Mixed 5-HT activity | Cognitive modulation [1] |
The molecular architecture of 7-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole exemplifies critical structure-activity relationship (SAR) principles governing indole pharmacology:
Table 3: Structural Comparisons of Bioactive Indole Derivatives
Compound | Substitution Pattern | Pharmacological Profile |
---|---|---|
7-methyl-3-(1,2,3,6-THP-4-yl)-1H-indole | 7-CH₃, 3-THP | 5-HT₆ agonist [4] [10] |
EMD386088 | 5-Cl, 2-CH₃, 3-THP | 5-HT₆ agonist (EC₅₀ = 1.0 nM) [6] |
N1-(4-isoquinolyl)sulfonyl analog (25) | N1-sulfonylation, 3-THP | 5-HT₆ antagonist (Ki = 3 nM) [9] |
The structural and pharmacological insights from this compound continue to inform the development of indole-based neurotherapeutics, particularly for disorders involving serotonin dysregulation [8] [9].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1